molecular formula C26H21ClN4OS2 B12455225 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12455225
M. Wt: 505.1 g/mol
InChI Key: FQBKBLGODYUIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzothiazole and pyrazolone moieties, followed by their coupling through a series of reactions involving chlorination, sulfonation, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur and nitrogen atoms in the compound.

    Reduction: This can affect the double bonds and aromatic rings.

    Substitution: Halogenation and nitration can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one might be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C26H21ClN4OS2

Molecular Weight

505.1 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C26H21ClN4OS2/c1-16-7-11-19(12-8-16)28-17(2)24-22(15-33-20-13-9-18(27)10-14-20)30-31(25(24)32)26-29-21-5-3-4-6-23(21)34-26/h3-14,30H,15H2,1-2H3

InChI Key

FQBKBLGODYUIEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.